A Technical Guide to the Discovery, Biosynthesis, and Isolation of 1-Phenazinol from Pseudomonas aeruginosa
A Technical Guide to the Discovery, Biosynthesis, and Isolation of 1-Phenazinol from Pseudomonas aeruginosa
Preamble: The Significance of a Virulence Factor
Pseudomonas aeruginosa is an opportunistic Gram-negative bacterium of significant medical importance, notorious for its intrinsic antibiotic resistance and its role in hospital-acquired infections.[1] Central to its pathogenicity is the production of a class of redox-active secondary metabolites known as phenazines.[1] Among these, 1-phenazinol, also known as 1-hydroxyphenazine (1-HP), is a key virulence factor.[2][3] This yellow, crystalline compound is not merely a pigment but an active participant in the bacterium's lifecycle, contributing to quorum sensing, iron acquisition, and biofilm formation.[1][4] Its ability to undergo redox cycling generates reactive oxygen species, a mechanism that underlies both its antimicrobial activity against competing microbes and its damaging effects on host tissues.[2][5][6] Understanding the pathway to its creation and the methodology for its purification is fundamental for researchers aiming to dissect P. aeruginosa virulence, develop novel therapeutics, or harness its biocontrol potential. This guide provides a comprehensive, field-proven walkthrough of the biosynthesis, isolation, and characterization of 1-phenazinol.
Section 1: The Genetic Blueprint for 1-Phenazinol Biosynthesis
The production of 1-phenazinol in P. aeruginosa is a multi-step enzymatic process, originating from a primary metabolite, chorismic acid. The elegance of this pathway lies in its modularity: a core set of enzymes builds the foundational phenazine structure, which is then modified by specific tailoring enzymes to create a diverse suite of phenazine derivatives.[1][4]
1.1 The Core Pathway: From Chorismic Acid to PCA
The journey begins with chorismic acid, a key branch-point intermediate in the shikimate pathway. The conversion of chorismic acid to the first stable phenazine intermediate, phenazine-1-carboxylic acid (PCA), is orchestrated by enzymes encoded by two nearly identical and functionally redundant operons: phzA1B1C1D1E1F1G1 and phzA2B2C2D2E2F2G2.[1][7] The presence of two core operons underscores the importance of phenazine production for the bacterium's fitness and provides a robust system for PCA synthesis.[5][7]
1.2 The Tailoring Step: The Critical Role of PhzS
With PCA synthesized, the pathway diverges. The conversion of PCA to 1-phenazinol is catalyzed by a single, crucial enzyme: PhzS .[4][5][8] PhzS is a flavin-containing monooxygenase that facilitates the oxidative decarboxylation of PCA to yield 1-phenazinol.[7][9] This step is a critical branch point. In the absence of another tailoring enzyme, PhzM (a methyltransferase), PhzS will exclusively produce 1-phenazinol from the available PCA pool.[5][7][10] However, in wild-type P. aeruginosa, PhzS also acts in concert with PhzM to produce the blue-green phenazine, pyocyanin.[11][12] This intricate interplay allows the bacterium to dynamically alter the profile of phenazines it secretes in response to environmental cues.
Section 2: Cultivation for Optimal 1-Phenazinol Yield
To isolate a secondary metabolite, one must first persuade the microorganism to produce it in abundance. Phenazine production is tightly regulated and often linked to cell density (quorum sensing) and nutrient availability, typically maximizing during the late exponential and stationary phases of growth.[6] The following protocol is designed to create an environment conducive to high-yield phenazine synthesis.
2.1 Recommended Medium: Pseudomonas Broth P (PBP)
While various media like King's B can be used, Pseudomonas Broth P is specifically formulated to enhance pigment production. The key is the inclusion of glycerol as a primary carbon source and a composition that becomes nutrient-limiting, triggering the secondary metabolic pathways.
| Component | Concentration (g/L) | Rationale |
| Peptone | 20.0 | Primary source of amino acids and nitrogen. |
| Glycerol | 10.0 | Preferred carbon source for phenazine biosynthesis. |
| K₂HPO₄ | 1.5 | Buffering agent to maintain pH. |
| MgCl₂ | 1.5 | Essential cofactor for enzymatic reactions. |
2.2 Step-by-Step Cultivation Protocol
-
Inoculum Preparation:
-
Aseptically transfer a single, well-isolated colony of P. aeruginosa (e.g., strain PAO1 or PA14) from a nutrient agar plate into 10 mL of sterile PBP medium in a 50 mL culture tube.
-
Incubate at 37°C with vigorous shaking (200-250 rpm) for 16-18 hours. This creates a fresh, exponentially growing starter culture. The high aeration is critical for both growth and subsequent phenazine production.
-
-
Production Culture:
-
Prepare a 2 L baffled flask containing 500 mL of sterile PBP medium. The baffling and high headspace-to-volume ratio (4:1) are essential for maximizing oxygen transfer.
-
Inoculate the production flask with the starter culture to an initial optical density at 600 nm (OD₆₀₀) of 0.05.
-
Incubate at 37°C with vigorous shaking (200 rpm) for 48-72 hours.[13][14] Monitor the culture visually; a deepening yellow-green to reddish-brown color indicates successful phenazine accumulation.
-
Section 3: A Validated Protocol for Isolation and Purification
The isolation of 1-phenazinol hinges on its chemical properties: it is a planar, relatively nonpolar molecule with a weakly acidic hydroxyl group. This allows for a robust liquid-liquid extraction followed by chromatographic purification.
3.1 Step-by-Step Isolation Protocol
-
Harvesting the Supernatant:
-
Transfer the production culture into centrifuge bottles.
-
Pellet the bacterial cells by centrifugation at 10,000 x g for 15 minutes at 4°C.
-
Carefully decant the supernatant, which contains the secreted phenazines, into a clean flask. The supernatant should be a clear, deeply colored liquid.
-
-
Acidification and Extraction:
-
Transfer the supernatant to a large separatory funnel.
-
Slowly add 6M HCl while stirring until the pH of the solution is less than 4.0. This is a self-validating step; the solution's color will shift as the phenazines are protonated. Acidification increases the partition coefficient of phenazines into the organic solvent.
-
Add a volume of chloroform equal to the supernatant volume.[14][15]
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely. The chloroform layer (bottom) will be intensely yellow.
-
Drain the lower organic layer into a clean flask. Repeat the extraction two more times with fresh chloroform to ensure complete recovery.
-
-
Drying and Concentration:
-
Combine all chloroform extracts.
-
Add a generous amount of anhydrous sodium sulfate (Na₂SO₄) to the extract to remove residual water. Swirl until the drying agent no longer clumps.
-
Filter the dried extract through Whatman No. 1 filter paper into a round-bottom flask.
-
Remove the chloroform using a rotary evaporator at a temperature below 40°C. This yields a dark yellow or orange crude solid.
-
3.2 Purification by Silica Gel Chromatography
Flash column chromatography is the gold standard for purifying phenazines from the crude extract.[16][17] The principle is separation based on polarity; silica gel is a polar stationary phase, and a less polar mobile phase is used to elute the compounds.[17]
-
Column Preparation:
-
Select a glass column appropriate for the amount of crude extract (a good rule of thumb is a silica weight of 50-100 times the crude weight).
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent like hexane.
-
Pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.
-
-
Sample Loading and Elution:
-
Dissolve the crude extract in a minimal amount of dichloromethane or the elution solvent.
-
Carefully load the sample onto the top of the silica bed.
-
Begin elution with a mobile phase of hexane:ethyl acetate (e.g., starting at 9:1 v/v).[16] 1-phenazinol is more polar than unsubstituted phenazine but less polar than highly hydroxylated or carboxylated derivatives.
-
Collect fractions and monitor the separation by Thin-Layer Chromatography (TLC), visualizing the spots under UV light. 1-phenazinol will appear as a distinct yellow spot.
-
A gradient elution can be employed, gradually increasing the proportion of ethyl acetate to elute more polar impurities after the target compound has been collected.
-
-
Final Steps:
-
Combine the pure fractions containing 1-phenazinol as determined by TLC.
-
Remove the solvent by rotary evaporation to yield pure, bright yellow crystals of 1-phenazinol.
-
Section 4: Characterization and Identity Confirmation
Final confirmation of the isolated compound's identity and purity requires a suite of analytical techniques.[18][19] Each method provides orthogonal data, building a conclusive case for the structure of 1-phenazinol.[18][19]
| Technique | Purpose | Expected Result for 1-Phenazinol |
| HPLC | Purity assessment & Quantification | A single major peak with a characteristic retention time on a C18 column.[20][21][22][23] |
| UV-Vis | Confirm Chromophore | Characteristic absorbance maxima in methanol or ethanol. |
| Mass Spec (MS) | Molecular Weight | Molecular ion peak [M+H]⁺ at m/z 197.07.[24] |
| ¹H NMR | Structural Confirmation | A distinct pattern of signals in the aromatic region (approx. 7.2-8.4 ppm).[25] |
| FTIR | Functional Group ID | Peaks corresponding to O-H stretching (hydroxyl) and C=N/C=C stretching (aromatic rings).[13] |
4.1 High-Performance Liquid Chromatography (HPLC)
-
System: A reverse-phase HPLC system with a C18 column is standard.[26]
-
Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile is effective for separating phenazines.[23]
-
Detection: UV-Vis detector set to the absorbance maximum of 1-phenazinol.
4.2 Spectroscopic Characterization
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode is ideal. The exact mass measurement should confirm the molecular formula C₁₂H₈N₂O.[21][24]
-
¹H NMR Spectroscopy: The proton NMR spectrum in a solvent like CDCl₃ will provide the definitive structural fingerprint, showing the number and environment of all hydrogen atoms on the aromatic rings.[18][25]
Conclusion
The isolation of 1-phenazinol from Pseudomonas aeruginosa is a classic yet powerful exercise in natural product chemistry. It provides a tangible link between the genetic blueprint of a microorganism and the bioactive compounds it wields to thrive and cause disease. The protocols detailed herein are robust and reproducible, providing researchers with a clear path from a bacterial culture to a pure, characterized virulence factor. A thorough understanding of this process is not merely academic; it is a critical prerequisite for investigating host-pathogen interactions, screening for inhibitors of virulence, and exploring the vast therapeutic potential of microbial metabolites.
References
-
Pseudomonas aeruginosa - Wikipedia. (n.d.). Wikipedia. Retrieved January 10, 2026, from [Link]
-
Li, Y., et al. (2023). Biosynthetic Pathway Construction and Production Enhancement of 1-Hydroxyphenazine Derivatives in Pseudomonas chlororaphis H18. Journal of Agricultural and Food Chemistry. Retrieved January 10, 2026, from [Link]
-
Mavrodi, D. V., et al. (2001). Functional Analysis of Genes for Biosynthesis of Pyocyanin and Phenazine-1-Carboxamide from Pseudomonas aeruginosa PAO1. Journal of Bacteriology. Retrieved January 10, 2026, from [Link]
-
A Purification of phenazine antifungal compound obtained from silica gel column chromatography. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Mavrodi, D. V., et al. (2001). Functional Analysis of Genes for Biosynthesis of Pyocyanin and Phenazine-1-Carboxamide from Pseudomonas aeruginosa PAO1. American Society for Microbiology. Retrieved January 10, 2026, from [Link]
-
P. aeruginosa phenazine biosynthesis pathway. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Greenhagen, B. T., et al. (2008). Structural and Functional Analysis of the Pyocyanin Biosynthetic Protein PhzM from Pseudomonas aeruginosa. Biochemistry. Retrieved January 10, 2026, from [Link]
-
The HPLC chromatograms of isolated 1-hydroxyphenazine (HP) in this study. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Parsons, J. F., et al. (2007). Crystal Structure of the Pyocyanin Biosynthetic Protein PhzS. Biochemistry. Retrieved January 10, 2026, from [Link]
-
Liu, D., et al. (2023). Biosynthesis and genetic engineering of phenazine-1-carboxylic acid in Pseudomonas chlororaphis Lzh-T5. Frontiers in Bioengineering and Biotechnology. Retrieved January 10, 2026, from [Link]
-
Le-Vinh, J., et al. (2025). Effects of Pseudomonas aeruginosa pyocyanin and 1-hydroxyphenazine on intracellular calcium, mitochondrial function, and viability in human nasal epithelial cells. bioRxiv. Retrieved January 10, 2026, from [Link]
-
1-Hydroxyphenazine producing strain fermentation and detection. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
PRODUCTION; EXTRACTION AND PURIFICATION OF PHENAZINES PRODUCED BY Pseudomonas aeruginosa PAO1. (n.d.). Proceedings.Science. Retrieved January 10, 2026, from [Link]
-
Wilson, R., et al. (1987). Pyocyanin and 1-hydroxyphenazine produced by Pseudomonas aeruginosa inhibit the beating of human respiratory cilia in vitro. The Journal of Clinical Investigation. Retrieved January 10, 2026, from [Link]
-
Cheluvappa, R. (2014). Standardized chemical synthesis of Pseudomonas aeruginosa pyocyanin. MethodsX. Retrieved January 10, 2026, from [Link]
-
Jo, J., et al. (2022). Pyocyanin and 1-Hydroxyphenazine Promote Anaerobic Killing of Pseudomonas aeruginosa via Single-Electron Transfer with Ferrous Iron. Microbiology Spectrum. Retrieved January 10, 2026, from [Link]
-
Kerr, J. R., et al. (1999). Pseudomonas aeruginosa pyocyanin and 1-hydroxyphenazine inhibit fungal growth. Journal of Clinical Pathology. Retrieved January 10, 2026, from [Link]
-
O'Loughlin, T. L., et al. (2019). Phenazine production promotes antibiotic tolerance and metabolic heterogeneity in Pseudomonas aeruginosa biofilms. bioRxiv. Retrieved January 10, 2026, from [Link]
-
Le-Vinh, J., et al. (2024). Effects of Pseudomonas aeruginosa pyocyanin and 1-hydroxyphenazine on intracellular calcium, mitochondrial function, and viability in human nasal epithelial cells. bioRxiv. Retrieved January 10, 2026, from [Link]
-
Thiel, V., et al. (2009). Genetic Approach for the Fast Discovery of Phenazine Producing Bacteria. Marine Drugs. Retrieved January 10, 2026, from [Link]
-
Al-Shuwaikh, A. M. A., et al. (2012). Isolation and characterization of phenazine produced from mutant Pseudomonas aeruginosa. Anbar Journal of Veterinary Sciences. Retrieved January 10, 2026, from [Link]
-
Kerr, J. R., et al. (1999). Pseudomonas aeruginosa Pyocyanin and 1-hydroxyphenazine inhibit fungal growth. Journal of Clinical Pathology. Retrieved January 10, 2026, from [Link]
-
Le-Vinh, J., et al. (2025). Effects of Pseudomonas aeruginosa pyocyanin and 1-hydroxyphenazine on intracellular calcium, mitochondrial function. bioRxiv. Retrieved January 10, 2026, from [Link]
-
Kern, S. E., & Newman, D. K. (2014). Measurement of phenazines in bacterial cultures. Methods in Molecular Biology. Retrieved January 10, 2026, from [Link]
-
Structures of (A) 1-hydroxyphenazine (1-OHphz) and (B) pyocyanin (PYO)... (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester. Retrieved January 10, 2026, from [Link]
-
Li, Y., et al. (2020). Phenazine-1-carboxylic Acid Produced by Pseudomonas chlororaphis YL-1 Is Effective against Acidovorax citrulli. International Journal of Molecular Sciences. Retrieved January 10, 2026, from [Link]
-
Jo, J., et al. (2022). Pyocyanin and 1-Hydroxyphenazine Promote Anaerobic Killing of Pseudomonas aeruginosa via Single-Electron Transfer with Ferrous Iron. Microbiology Spectrum. Retrieved January 10, 2026, from [Link]
-
Silica Gel Column Chromatography. (n.d.). Teledyne ISCO. Retrieved January 10, 2026, from [Link]
-
1-Phenazinol. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]
-
Extraction, purification and characterization of phenazine from Pseudomonas aeruginosa. (2021). ResearchGate. Retrieved January 10, 2026, from [Link]
-
5 Things to Consider When Selecting a Chromatography Silica. (2024). W.R. Grace & Co. Retrieved January 10, 2026, from [Link]
-
Hicks, J. (2021). NMR And Mass Spectrometry In Pharmaceutical Development. Outsourced Pharma. Retrieved January 10, 2026, from [Link]
-
Hicks, J. (n.d.). NMR And Mass Spectrometry In Pharmaceutical Development. Pharmaceutical Online. Retrieved January 10, 2026, from [Link]
-
1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001944). (n.d.). HMDB. Retrieved January 10, 2026, from [Link]
-
Kern, S. E., & Newman, D. K. (2014). Measurement of Phenazines in Bacterial Cultures. ResearchGate. Retrieved January 10, 2026, from [Link]
-
Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). University of Calgary. Retrieved January 10, 2026, from [Link]
-
Spectral Information in PubChem. (2017). PubChem. Retrieved January 10, 2026, from [Link]
Sources
- 1. Pseudomonas aeruginosa - Wikipedia [en.wikipedia.org]
- 2. Pyocyanin and 1-Hydroxyphenazine Promote Anaerobic Killing of Pseudomonas aeruginosa via Single-Electron Transfer with Ferrous Iron - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyocyanin and 1-Hydroxyphenazine Promote Anaerobic Killing of Pseudomonas aeruginosa via Single-Electron Transfer with Ferrous Iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Functional Analysis of Genes for Biosynthesis of Pyocyanin and Phenazine-1-Carboxamide from Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. journals.asm.org [journals.asm.org]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Structural and Functional Analysis of the Pyocyanin Biosynthetic Protein PhzM from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 14. Phenazine-1-carboxylic Acid Produced by Pseudomonas chlororaphis YL-1 Is Effective against Acidovorax citrulli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. proceedings.science [proceedings.science]
- 16. researchgate.net [researchgate.net]
- 17. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 18. NMR And Mass Spectrometry In Pharmaceutical Development [outsourcedpharma.com]
- 19. NMR And Mass Spectrometry In Pharmaceutical Development [pharmaceuticalonline.com]
- 20. researchgate.net [researchgate.net]
- 21. Pseudomonas aeruginosa pyocyanin and 1-hydroxyphenazine inhibit fungal growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Measurement of phenazines in bacterial cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. 1-Phenazinol | C12H8N2O | CID 135412648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. 1-HYDROXYPHENAZINE(528-71-2) 1H NMR spectrum [chemicalbook.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
